Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate
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Overview
Description
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate is an organic compound with the molecular formula C14H20O3 It is a phenoxyacetic acid derivative, characterized by the presence of an ethyl ester group and a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate can be synthesized through the esterification of 2-(1,1-dimethylethyl)phenoxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or halogens can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(1,1-Dimethylethyl)phenoxyacetic acid.
Reduction: 2-(1,1-Dimethylethyl)phenoxyethanol.
Substitution: Various substituted phenoxyacetates depending on the substituent introduced.
Scientific Research Applications
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2-(1,1-dimethylethyl)phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with biological pathways. The tert-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate can be compared with other phenoxyacetic acid derivatives:
Phenoxyacetic acid: Lacks the ethyl ester and tert-butyl groups, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in reactivity and solubility.
2-(1,1-Dimethylethyl)phenoxyacetic acid: The free acid form, which may have different biological activity and solubility compared to the ester.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic implications, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is classified as an aromatic ether and ester, characterized by the following properties:
- Chemical Formula : C14H20O3
- Molecular Weight : 236.307 g/mol
- LogP : 3.65 (indicating moderate lipophilicity)
The presence of a tert-butyl group at the ortho position of the phenyl ring is significant for its steric and electronic properties, influencing its biological interactions .
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses by inhibiting specific enzymes involved in inflammatory pathways. For example, it may affect cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the production of pro-inflammatory mediators .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties. In vitro assays have indicated that it can scavenge free radicals effectively, thus protecting cells from oxidative stress. The IC50 values for various antioxidant assays suggest a potent ability to inhibit oxidative damage .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds provides insight into its relative efficacy and potential applications.
Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Notes |
---|---|---|---|
This compound | Moderate | High | Inhibits COX and LOX pathways |
Vanillic Acid | Moderate | Moderate | Known for diverse bioactivities |
P-Coumaric Acid | High | High | Exhibits strong antioxidant effects |
Case Studies
Case Study 1: In Vitro Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound on human cell lines. The results indicated a significant reduction in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both key inflammatory markers. The compound was able to reduce these markers by approximately 45% at a concentration of 50 µg/mL after 24 hours of treatment .
Case Study 2: Antioxidant Efficacy Assessment
In another investigation focusing on antioxidant activity, this compound was subjected to DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid .
Properties
CAS No. |
93893-53-9 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-(2-tert-butylphenoxy)acetate |
InChI |
InChI=1S/C14H20O3/c1-5-16-13(15)10-17-12-9-7-6-8-11(12)14(2,3)4/h6-9H,5,10H2,1-4H3 |
InChI Key |
ZGSKZKUYGQAKDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(C)(C)C |
Origin of Product |
United States |
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